molecular formula C12H21NO5 B6222713 2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid CAS No. 2383823-74-1

2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid

Cat. No.: B6222713
CAS No.: 2383823-74-1
M. Wt: 259.30 g/mol
InChI Key: SNSVCJLUROZPJG-UHFFFAOYSA-N
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Description

2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an oxane ring with a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

    Substitution: Various nucleophiles such as alkyl halides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid primarily involves the protection of amine groups. The Boc group stabilizes the amine by preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid is unique due to its oxane ring structure, which provides distinct steric and electronic properties compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the oxane ring’s properties are advantageous .

Properties

CAS No.

2383823-74-1

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-4-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-9-6-8(10(14)15)4-5-17-9/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

SNSVCJLUROZPJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCO1)C(=O)O

Purity

95

Origin of Product

United States

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